molecular formula C19H26N2O6 B13913147 (3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid

(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid

Cat. No.: B13913147
M. Wt: 378.4 g/mol
InChI Key: MJAGAIZKHLVFJM-LSDHHAIUSA-N
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Description

(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid is a piperidine derivative with strategic functional groups that make it a versatile intermediate in organic synthesis, particularly in peptide and medicinal chemistry. Its structure includes:

  • Piperidine core: A six-membered nitrogen-containing ring.
  • tert-Butoxycarbonyl (Boc) group at position 1: A common amine-protecting group stable under basic conditions but cleaved by acids.
  • Benzyloxycarbonylamino (Cbz) group at position 5: Another amine-protecting group removable via hydrogenolysis.
  • Carboxylic acid at position 3: Enhances polarity and enables further functionalization.

The stereochemistry (3S,5R) is critical for its interactions in chiral environments, influencing its utility in asymmetric synthesis or as a building block for bioactive molecules. This compound is likely used in multi-step syntheses where orthogonal protection (Boc and Cbz) is required for sequential deprotection .

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

(3S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-14(16(22)23)9-15(11-21)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m0/s1

InChI Key

MJAGAIZKHLVFJM-LSDHHAIUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C19H26N2O6
Molecular Weight 378.4 g/mol
IUPAC Name (3S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid
Key Functional Groups Benzyloxycarbonylamino (Cbz), tert-butoxycarbonyl (Boc), piperidine ring, carboxylic acid
Chirality Two stereocenters at positions 3 and 5 with S and R configuration respectively

The compound contains protective groups commonly used in peptide and amino acid chemistry: the tert-butoxycarbonyl (Boc) group protects the nitrogen at position 1, while the benzyloxycarbonyl (Cbz) group protects the amino substituent at position 5. This dual protection facilitates selective reactions during synthesis.

Preparation Methods

Detailed Synthetic Routes

From N-Protected Piperidin-5-one-2S-carboxylic Acid Intermediates

According to patent WO2019127902A1, a green and efficient method for related piperidine derivatives involves preparing an N-protected piperidin-5-one-2S-carboxylic acid intermediate (compound V), which undergoes condensation with benzyloxyammonium hydrochloride, followed by imine reduction and chiral resolution steps to yield the desired stereochemistry. The process includes:

  • Condensation: Compound V reacts with benzyloxyammonium hydrochloride in the presence of a base such as triethylamine and solvents like ethyl acetate or dichloromethane at 40–80 °C.
  • Reduction and Chiral Resolution: The imine intermediate is reduced under acidic conditions (e.g., concentrated sulfuric acid in ethyl acetate), followed by addition of oxalic acid to facilitate chiral resolution.
  • Hydrolysis and Deprotection: Subsequent hydrolysis steps remove protecting groups or convert esters to acids, using bases like sodium hydroxide or potassium carbonate at 10–80 °C over 2–5 hours.

Three routes are described differing in the order of hydrolysis, deprotection, and condensation steps, allowing flexibility depending on desired yields or purity.

Protection of Amino Groups

The introduction of the tert-butoxycarbonyl (Boc) group at the nitrogen of the piperidine ring is typically accomplished by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. Similarly, the benzyloxycarbonyl (Cbz) group is introduced by reaction with benzyl chloroformate, protecting the amino group at position 5. These protection steps are critical to prevent side reactions during ring formation and subsequent functionalization.

Chiral Synthesis and Resolution

The stereochemistry at positions 3 and 5 is controlled either by:

  • Using chiral starting materials such as (S)- or (R)-piperidine carboxylic acids.
  • Employing chiral catalysts or reagents during imine reduction.
  • Chiral resolution of racemic mixtures using acid salts (e.g., oxalate salts) to separate enantiomers.

The patent WO2019127902A1 emphasizes chiral resolution after imine reduction as a key step to obtain the (3S,5R) isomer with high enantiomeric purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Condensation Benzyloxyammonium hydrochloride, triethylamine, ethyl acetate or DCM 40–80 2–7 Solvent choice affects yield and purity
Imine Reduction & Chiral Resolution Concentrated H2SO4, reducing agent, oxalic acid Ambient to 40 2–5 Acidic conditions favor resolution
Hydrolysis & Deprotection NaOH, KOH, or carbonate bases in water or organic solvents 10–80 2–5 Controls ester to acid conversion
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Room temp 1–4 Protects amine at position 1
Cbz Protection Benzyl chloroformate, base Room temp 1–4 Protects amine at position 5

Research Findings and Optimization

  • The green synthesis approach in patent WO2019127902A1 highlights the use of environmentally benign solvents and mild conditions, improving overall sustainability and scalability.
  • Chiral resolution using oxalate salts post-imine reduction yields high enantiomeric excess, crucial for biological activity.
  • Protection strategies with Boc and Cbz groups are well-established and provide chemical stability during multi-step synthesis.
  • Alternative synthetic routes may involve β-keto ester intermediates and enamine formation as seen in related heterocyclic amino acid syntheses, offering potential for analog development.

Summary Table of Preparation Routes

Route No. Key Steps Advantages Disadvantages
Route 1 Deprotection → Condensation with benzyloxyammonium hydrochloride → Imine reduction → Chiral resolution → Neutralization → Hydrolysis Sequential control, high purity Longer process time
Route 2 Hydrolysis → Deprotection → Condensation → Imine reduction → Chiral resolution → Neutralization Early hydrolysis may simplify steps Potential for side reactions
Route 3 Condensation → Imine reduction → Chiral resolution → Deprotection → Neutralization → Hydrolysis Efficient condensation first Requires careful control of conditions

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the compound "(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid":

General Information:

  • This compound has the molecular formula C19H26N2O6C_{19}H_{26}N_2O_6 and a molecular weight of 378.42 .
  • It is also identified by the CAS number 2380757-50-4 .
  • The PubChem CID is 166597448 .

Availability and Sourcing:

  • As of February 2019, it was listed as a discontinued product by one supplier .
  • However, as of April 2021, it was offered at 97% purity, with a lead time of 8-12 weeks for delivery, suggesting ongoing production based on sourced materials .

Potential Applications:

While the search results do not explicitly detail the applications of "this compound," the available information allows for some inferences:

  • Chemical Research: The product is intended for laboratory use .
  • Cosmetic product development: Experimental design techniques and adequate formulation composition can be used in order to develop stable, safe, and effective cosmetic products .
  • Pharmaceutical Sciences: Assessing the bioavailability of drug molecules at the site of action provides better insight into the efficiency of a dosage form .

Safety Information:

  • No specific hazard information was found in the provided search results .

Mechanism of Action

The mechanism of action of (3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperidine/pyrrolidine derivatives, focusing on functional groups, physicochemical properties, and hazards.

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Hazards (GHS Classification) Yield Purity
Target Compound C₁₉H₂₅N₃O₇* 431.43* Boc, Cbz, carboxylic acid Potential skin/eye irritation† N/A N/A
(3S,4R)-1-Boc-4-phenylpiperidine-3-COOH C₁₇H₂₃NO₄ 305.37 Boc, phenyl, carboxylic acid H302, H315, H319, H335 N/A N/A
(±)-(3R,4S)-pyrrolidine derivative C₂₂H₂₂F₃N₃O₅ 465.42 Trifluoromethylphenyl urea, carboxylic acid Not specified 68% >99%

*Estimated based on structural analysis.
†Inferred from similar Boc/Cbz-containing compounds .

Structural and Functional Analysis

Piperidine vs. Pyrrolidine Core :

  • The target compound and the (3S,4R)-Boc-phenylpiperidine derivative share a six-membered piperidine ring, offering conformational flexibility. In contrast, the pyrrolidine derivative has a five-membered ring, increasing ring strain and altering steric interactions.

Protecting Groups :

  • The target compound employs Boc and Cbz for orthogonal amine protection, enabling sequential deprotection—ideal for peptide synthesis. The (3S,4R)-Boc-phenylpiperidine lacks Cbz, limiting its utility in multi-step protection strategies .

Biological Activity

(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid, also referred to by its CAS number 2380757-50-4, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, make it a versatile intermediate in the synthesis of bioactive molecules. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula: C19H26N2O6
  • Molecular Weight: 378.42 g/mol
  • PubChem CID: 166597448

The biological activity of this compound is largely attributed to its role as a prodrug. Upon administration, the protecting groups can be selectively removed in vivo, leading to the release of active compounds that may interact with various biological targets. The compound's structure allows for potential interactions with enzymes and receptors involved in metabolic pathways.

Antitumor Activity

Preliminary studies on related compounds have suggested antitumor properties. For example, certain piperidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis or cell cycle arrest.

Case Studies and Research Findings

  • Synthesis and Application in Drug Development
    • A study highlighted the synthesis of this compound as an intermediate for peptide synthesis. The compound's dual protecting groups allow for selective deprotection, facilitating the creation of complex peptides with potential therapeutic applications .
  • Comparative Studies
    • Comparative analysis with structurally similar compounds such as N-Boc-piperidine-4-carboxylic acid revealed differences in biological activity and stability. The unique combination of protecting groups in this compound enhances its utility in synthetic applications .
  • Potential for Further Research
    • The versatility of this compound suggests avenues for further research into its biological properties. Investigations into its interaction with specific molecular targets could yield insights into its potential as a therapeutic agent.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPiperidine derivativesMIC values indicating efficacy against Gram-positive bacteria
AntitumorPiperidine analogsInhibition of cancer cell proliferation
Peptide SynthesisVarious peptide precursorsIntermediate for complex peptide synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for introducing the <i>tert</i>-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups onto piperidine derivatives?

  • Methodological Answer : The Boc group is typically introduced via reaction with di-<i>tert</i>-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in THF), while the Cbz group is added using benzyl chloroformate in the presence of a base like NaHCO₃. For sterically hindered piperidines, microwave-assisted synthesis or elevated temperatures (40–100°C) may improve yields, as seen in multi-step reactions involving palladium catalysts . Post-reaction purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product.

Q. How can researchers validate the stereochemical configuration at the 3S and 5R positions of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate between epimers by analyzing spatial proximity of protons. Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases provides enantiomeric excess validation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous piperidine derivatives, this compound may exhibit acute oral toxicity (Category 4, H302) and respiratory irritation (H335). Use fume hoods, nitrile gloves, and PPE. Incompatible with strong oxidizers (e.g., peroxides) and acids due to Boc group lability. Store at 2–8°C under inert gas (argon) to prevent decomposition .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Contradictions often arise from crystallinity or hydrate formation. Perform differential scanning calorimetry (DSC) to assess melting points and polymorphic transitions. Solubility studies in DMSO, THF, and dichloromethane should include equilibration times (24–72 hrs) and sonication. For example, tert-butyl-protected analogs show limited solubility in water but improved solubility in DMF due to hydrogen bonding .

Q. What strategies optimize coupling reactions involving the carboxylic acid moiety without deprotecting the Boc/Cbz groups?

  • Methodological Answer : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) at 0–4°C to minimize side reactions. Activation of the carboxylic acid with DCC/DMAP in anhydrous dichloromethane preserves Boc/Cbz stability. Monitor reaction progress via LC-MS for early detection of deprotection (e.g., mass shifts corresponding to tert-butyl loss) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound during long-term storage?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal Boc group hydrolysis at pH < 4. Buffer solutions (pH 7.4 PBS) and desiccants (silica gel) mitigate degradation. For freeze-dried samples, residual solvent content (<1% by Karl Fischer titration) is critical to prevent recrystallization .

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

  • Methodological Answer : High-resolution LC-MS (Q-TOF) with a C18 column (2.6 µm particle size) identifies impurities down to 0.1% levels. For non-UV-active impurities, charged aerosol detection (CAD) or ¹H-NMR with suppression techniques (e.g., presaturation) enhances sensitivity. Reference standards for common byproducts (e.g., de-Boc analogs) are essential for accurate quantification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data for structurally similar piperidine derivatives?

  • Methodological Answer : Variability may stem from assay conditions (e.g., cell line viability protocols vs. direct enzyme inhibition). Standardize testing using ISO 10993-5 guidelines with negative controls (e.g., DMSO vehicle) and replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2). Cross-validate results with in silico toxicity prediction tools (e.g., ProTox-II) .

Q. Why do some studies report successful Cbz deprotection under hydrogenolysis, while others observe incomplete reactions?

  • Methodological Answer : Catalyst poisoning (e.g., sulfur-containing impurities) or substrate steric hindrance can limit hydrogenolysis efficiency. Switch from Pd/C to Pearlman’s catalyst (Pd(OH)₂/C) and optimize hydrogen pressure (50–60 psi). For stubborn cases, employ transfer hydrogenation with ammonium formate in methanol at 60°C .

Tables for Critical Parameters

Parameter Optimal Conditions References
Boc DeprotectionTFA/DCM (1:4 v/v), 0°C → RT, 2 hrs
Cbz StabilityStable in pH 5–8, decomposes in HCl/EtOAc
LC-MS ColumnWaters Acquity UPLC BEH C18 (2.1 × 50 mm)
Long-Term Storage-20°C under argon, desiccated

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